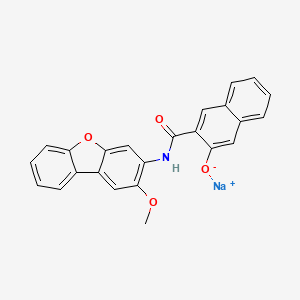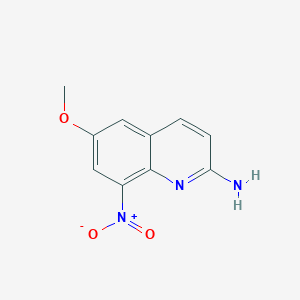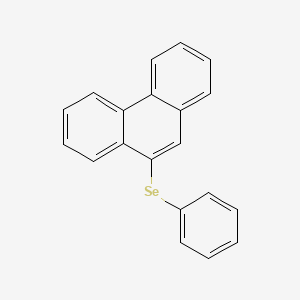
9-(Phenylselanyl)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Phenylselanyl)phenanthrene is an organoselenium compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound features a phenylselanyl group attached to the ninth position of the phenanthrene structure
Vorbereitungsmethoden
The synthesis of 9-(Phenylselanyl)phenanthrene typically involves the functionalization of phenanthrene at the ninth position. One common method includes the bromination of phenanthrene to form 9-bromophenanthrene, followed by a nucleophilic substitution reaction with phenylselenol. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts such as iron bromide to facilitate the substitution process .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves large-scale bromination and subsequent substitution reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-(Phenylselanyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the selenyl group to selenides or diselenides using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, particularly at the 9 and 10 positions, using reagents like bromine or sulfuric acid
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields selenoxides, while reduction with sodium borohydride produces selenides.
Wissenschaftliche Forschungsanwendungen
9-(Phenylselanyl)phenanthrene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential as an antioxidant and its role in modulating biological pathways involving selenium.
Wirkmechanismus
The mechanism of action of 9-(Phenylselanyl)phenanthrene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound’s ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
9-(Phenylselanyl)phenanthrene can be compared with other organoselenium compounds such as:
9-Bromophenanthrene: Used as an intermediate in the synthesis of this compound.
Phenanthrenequinone: An oxidized derivative of phenanthrene with applications in organic synthesis.
Phenanthridine: A nitrogen-containing analog of phenanthrene with biological activity.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur or nitrogen analogs.
Eigenschaften
CAS-Nummer |
65490-23-5 |
|---|---|
Molekularformel |
C20H14Se |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
9-phenylselanylphenanthrene |
InChI |
InChI=1S/C20H14Se/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H |
InChI-Schlüssel |
CCVZHCZZOIMNLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
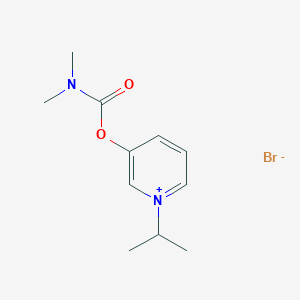

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

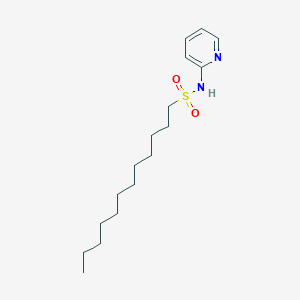
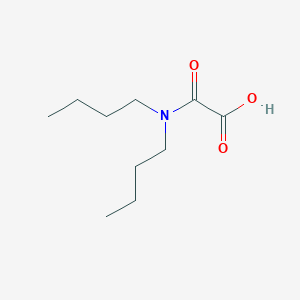
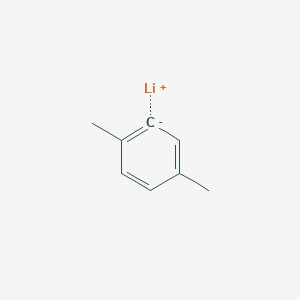
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
